molecular formula C13H14N2O4 B13992476 Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Cat. No.: B13992476
M. Wt: 262.26 g/mol
InChI Key: COJRKJDYLNMDBD-UHFFFAOYSA-N
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Description

“Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Dioxane Ring: The dioxane ring can be introduced via a nucleophilic substitution reaction involving a suitable diol and an epoxide.

    Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions could target the isoindoline-1,3-dione core, potentially converting it to isoindoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary widely but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce various isoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione cores.

    Dioxane-Containing Compounds: Molecules featuring the dioxane ring structure.

    Aminomethyl-Substituted Compounds: Compounds with aminomethyl groups attached to various cores.

Uniqueness

What sets “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” apart is the specific combination of these functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione

InChI

InChI=1S/C13H14N2O4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7,14H2

InChI Key

COJRKJDYLNMDBD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)CN)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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